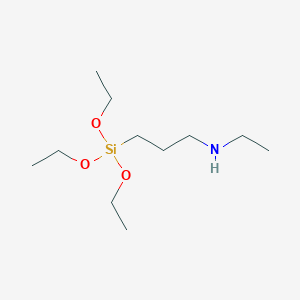
N-Ethyl-3-(triethoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(triethoxysilyl)propan-1-amine is an organosilane compound that features both an amine group and a triethoxysilyl group. This dual functionality makes it a versatile compound in various chemical applications, particularly in the field of material science and surface chemistry. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it useful in a variety of industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The general reaction scheme is as follows:
3-Chloropropyltriethoxysilane+Ethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(triethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or silanols to form siloxane networks.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often performed under acidic or basic conditions to facilitate the formation of siloxane bonds.
Substitution: Common reagents include alkyl halides and acyl chlorides, with the reaction often conducted in an organic solvent.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Forms cross-linked siloxane polymers.
Substitution: Yields various substituted amines depending on the reagents used.
Scientific Research Applications
N-Ethyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(triethoxysilyl)propan-1-amine primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or silanes. This property is particularly useful in surface modification and adhesion applications. The amine group can also participate in various chemical reactions, further enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(triethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propylamine
- N-(Trimethoxysilylpropyl)amine
Uniqueness
N-Ethyl-3-(triethoxysilyl)propan-1-amine is unique due to its specific combination of an ethyl group and a triethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong adhesion and surface modification. The presence of the ethyl group also imparts additional steric hindrance, which can influence the reactivity and stability of the compound in various chemical environments.
Properties
CAS No. |
14206-11-2 |
|---|---|
Molecular Formula |
C11H27NO3Si |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
N-ethyl-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-5-12-10-9-11-16(13-6-2,14-7-3)15-8-4/h12H,5-11H2,1-4H3 |
InChI Key |
PSIDVLNBMQXBFV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















